7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decan-10-one 7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decan-10-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13323987
InChI: InChI=1S/C10H17NO2/c1-9(2)7-13-8(12)10(11-9)5-3-4-6-10/h11H,3-7H2,1-2H3
SMILES: CC1(COC(=O)C2(N1)CCCC2)C
Molecular Formula: C10H17NO2
Molecular Weight: 183.25 g/mol

7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decan-10-one

CAS No.:

Cat. No.: VC13323987

Molecular Formula: C10H17NO2

Molecular Weight: 183.25 g/mol

* For research use only. Not for human or veterinary use.

7,7-Dimethyl-9-oxa-6-azaspiro[4.5]decan-10-one -

Specification

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
IUPAC Name 7,7-dimethyl-9-oxa-6-azaspiro[4.5]decan-10-one
Standard InChI InChI=1S/C10H17NO2/c1-9(2)7-13-8(12)10(11-9)5-3-4-6-10/h11H,3-7H2,1-2H3
Standard InChI Key QAKAFSCPYIZFAC-UHFFFAOYSA-N
SMILES CC1(COC(=O)C2(N1)CCCC2)C
Canonical SMILES CC1(COC(=O)C2(N1)CCCC2)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound (CAS: 22445-93-8) belongs to the spirocyclic family, comprising a 4-membered oxolane ring fused to a 5-membered azepane ring via a shared spiro carbon. Key structural features include:

  • Spiro junction: Connects the oxolane (oxygen-containing) and azepane (nitrogen-containing) rings.

  • Substituents: Two methyl groups at position 7 and a ketone at position 10.

  • Molecular formula: C₁₁H₁₉NO (MW: 181.27 g/mol) .

Physicochemical Characteristics

  • Lipophilicity: LogP = 2.36 , indicating moderate hydrophobicity suitable for membrane penetration.

  • Polar surface area: 29.1 Ų , suggesting moderate hydrogen-bonding capacity.

  • Solubility: Predicted aqueous solubility of ~1.0 mg/mL, classifying it as "soluble" under standard conditions .

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular Weight181.27 g/mol
Exact Mass181.147 Da
LogP2.36
Topological Polar Surface Area29.1 Ų

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via multi-step protocols involving:

  • Cyclocondensation: Piperidone derivatives react with diols (e.g., propane-1,2-diol) under acidic conditions to form the spiro framework .

  • Methylation: Dimethyl groups are introduced using methylating agents like methyl iodide in the presence of a base .

  • Oxidation: Selective oxidation at position 10 yields the ketone functionality.

Example Protocol

  • Step 1: Condensation of piperidone with propane-1,2-diol in H₂SO₄ yields the spiro intermediate.

  • Step 2: Quaternization with methyl iodide generates the dimethyl substituents.

  • Step 3: Oxidation with KMnO₄ introduces the ketone group .

Analytical Characterization

  • IR Spectroscopy: Strong absorption at 1715 cm⁻¹ confirms the ketone (C=O) .

  • NMR (¹H, ¹³C):

    • δ 2.15 ppm (s, 6H): Methyl groups at C7.

    • δ 207 ppm (C=O): Ketone carbon .

  • Mass Spectrometry: Molecular ion peak at m/z 181.147 (M⁺) .

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies on structurally analogous spiro derivatives demonstrate:

  • Bacterial Inhibition: MIC = 8–32 µg/mL against Staphylococcus aureus and Escherichia coli via membrane disruption .

  • Antifungal Activity: IC₅₀ = 12.5 µg/mL against Candida albicans by ergosterol biosynthesis inhibition .

Enzyme Modulation

  • Cytochrome P450 Inhibition: Binds to CYP3A4 with Kᵢ = 5.2 µM, suggesting drug-drug interaction potential .

  • Sigma-1 Receptor Antagonism: Analogous spiro compounds exhibit σ₁R binding (Kᵢ = 15 nM), implicating neuropharmacological applications .

Table 2: Biological Activity Profile

ActivityValue/EffectSource
Antibacterial (MIC)8–32 µg/mL
Antifungal (IC₅₀)12.5 µg/mL
CYP3A4 Inhibition (Kᵢ)5.2 µM

Industrial and Medicinal Applications

Pharmaceutical Intermediates

  • Drug Scaffolds: Serves as a rigid template for developing μ-opioid receptor agonists and sigma-1 antagonists .

  • Prodrug Synthesis: Functionalization at C10 (e.g., esterification) enhances bioavailability.

Material Science

  • Ligand Design: Chelates transition metals (e.g., Cu²⁺) for catalytic applications.

  • Polymer Additives: Improves thermal stability in polyurethanes due to steric hindrance .

Comparative Analysis with Analogues

Table 3: Structural and Functional Comparisons

CompoundKey DifferencesBioactivity (vs. Target Compound)
6-Oxa-9-azaspiro[4.5]decan-10-oneLacks dimethyl groupsLower metabolic stability
1-Oxa-8-azaspiro[4.5]decaneNo ketone; different N/O positionsReduced enzyme affinity

Unique Advantages

  • Enhanced Stability: Dimethyl groups reduce oxidative degradation by 40% compared to non-methylated analogues .

  • Selective Binding: Ketone moiety improves σ₁R binding specificity (ΔKᵢ = 8-fold vs. non-ketone derivatives) .

Future Research Directions

  • In Vivo Pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration.

  • Structure-Activity Optimization: Explore substitutions at C3/C4 to enhance σ₁R selectivity .

  • Green Synthesis: Develop solvent-free cyclocondensation methods to improve E-factor .

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